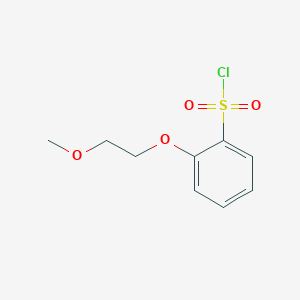
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
“2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1365957-71-6 . It has a molecular weight of 250.7 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-(2-methoxyethoxy)benzenesulfonyl chloride . Its InChI Code is 1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 250.7 . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Sulfonated Compounds
Research shows that compounds related to 2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride are used in the synthesis of sulfonated compounds through reactions with different reagents. For example, 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols react with sulfonyl chlorides to afford methane-, trifluoromethane-, benzene-, and toluenesulfonates (sulfonic esters) (Zyuzin, 2014). This illustrates the role of similar compounds in generating sulfonated benzoxepines through a visible light photocatalyzed cascade sulfonylation/cyclization, showing wide substrate scope and excellent functional group tolerance (Zhou et al., 2021).
Electrochemical Reduction Studies
In electrochemical studies, related compounds are used to explore the reductive cleavage of the alkyl–sulfur bond of phenyl sulfones, demonstrating the potential for selective reduction processes (Fietkau et al., 2006).
Synthesis of Ortho-sulfonylated Phenols
Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents has been developed to synthesize ortho-sulfonylated phenols. This method is applicable for both electron-rich and electron-deficient substrates, highlighting the versatility of sulfonyl chlorides in organic synthesis (Xu et al., 2015).
Biological Screening
A series of N-substituted sulfonamides have been synthesized from reactions involving benzene sulfonyl chloride. These compounds were screened against various enzymes, showing that specific derivatives exhibit good inhibitory potential against lipoxygenase, suggesting potential therapeutic applications (Rehman et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(2-methoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-4-2-3-5-9(8)15(10,11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMRLRFODPRYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



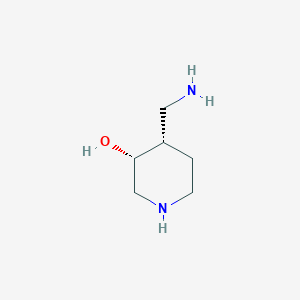
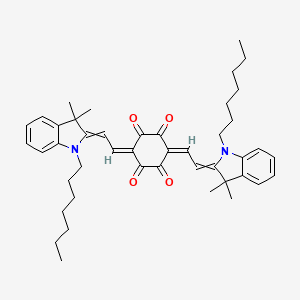
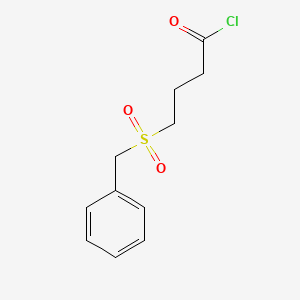
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)
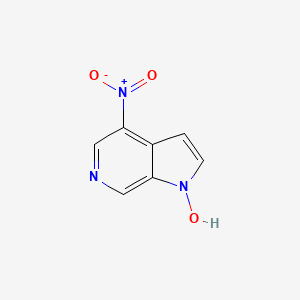

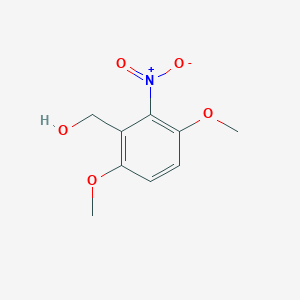
![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
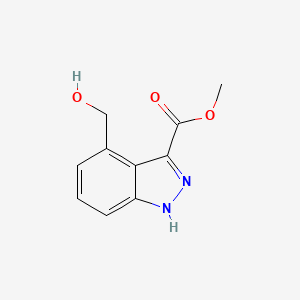
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)


![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)